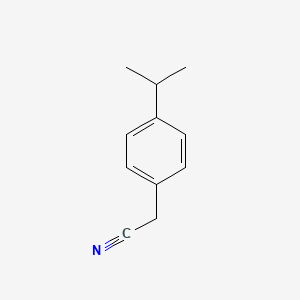

4-Isopropylphenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propan-2-ylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPHZOPMCRSGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195999 | |

| Record name | 4-Isopropylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4395-87-3 | |

| Record name | 4-Isopropylphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(propan-2-yl)phenyl]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Isopropylphenylacetonitrile

CAS Number: 4395-87-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylphenylacetonitrile, also known as 2-(4-isopropylphenyl)acetonitrile, is an aromatic nitrile that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive nitrile group and a substituted phenyl ring, makes it a versatile building block, particularly in the development of novel pharmaceutical compounds. This document provides an in-depth technical overview of its properties, synthesis, and potential applications, with a focus on methodologies relevant to research and drug development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 4395-87-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃N | [1][2][4] |

| Molecular Weight | 159.23 g/mol | [2][5] |

| Appearance | Colorless oily liquid | [6] |

| Density | 0.960 g/mL at 25 °C | [1] |

| Boiling Point | 85-90 °C at 0.2 atm | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Refractive Index (n₂₀/D) | 1.5125 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| IUPAC Name | 2-(4-propan-2-ylphenyl)acetonitrile | [5] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a 4-isopropylbenzyl halide with a cyanide salt. The following is a detailed two-stage experimental protocol, commencing with the preparation of the precursor 4-isopropylbenzyl chloride.

Stage 1: Synthesis of 4-Isopropylbenzyl Chloride from 4-Isopropylbenzaldehyde

This procedure outlines the reduction of 4-isopropylbenzaldehyde to the corresponding alcohol, followed by chlorination.

Materials:

-

4-Isopropylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

2 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

In a flask maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 mole of 4-isopropylbenzaldehyde and 1.0 mole of sodium borohydride in 1000 mL of THF.[3]

-

Cool the stirred mixture to 0-5 °C using an ice-water bath.[3]

-

Slowly add 500 mL of methanol dropwise over a period of 5 hours, ensuring the temperature remains between 0-5 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[3]

-

Remove the solvent by rotary evaporation under reduced pressure.[3]

-

Acidify the residue to a pH of approximately 1 with 1200 mL of 2 M HCl.[3]

-

Extract the resulting (4-isopropylphenyl)methanol with three 400 mL portions of dichloromethane.[3]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[3]

-

Filter and evaporate the solvent to yield the crude alcohol.

-

Dissolve the crude (4-isopropylphenyl)methanol in 1000 mL of dichloromethane and cool to 5 °C.[3]

-

Add 1.0 mole of thionyl chloride dropwise to the solution.[3]

-

Allow the reaction to stir overnight at room temperature.[3]

-

Evaporate the solvent to dryness. Dissolve the residue in 750 mL of dichloromethane.[3]

-

Wash the solution with 250 mL of water. Separate the organic layer and extract the aqueous layer with two 150 mL portions of dichloromethane.[3]

-

Combine all organic extracts, dry over anhydrous sodium sulfate, and filter through a short pad of silica gel.[3]

-

Evaporate the solvent and purify the crude product by vacuum distillation to obtain 4-isopropylbenzyl chloride.[3]

Stage 2: Synthesis of this compound

This stage involves the cyanation of the previously synthesized 4-isopropylbenzyl chloride.

Materials:

-

4-Isopropylbenzyl chloride

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol

-

Water

Procedure:

-

Set up a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.

-

In the flask, dissolve sodium cyanide or potassium cyanide in ethanol. It is crucial to use an ethanolic solution to avoid the formation of the corresponding alcohol as a byproduct, which can occur in the presence of water.[1][2]

-

Add the 4-isopropylbenzyl chloride to the cyanide solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC). The halogen is replaced by the -CN group in a nucleophilic substitution reaction.[1][2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any inorganic salts.

-

Remove the ethanol by rotary evaporation.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether or dichloromethane) and wash with water to remove any remaining cyanide salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Applications in Drug Development

Phenylacetonitrile and its derivatives are recognized as important precursors in the synthesis of a wide range of pharmaceuticals. The nitrile group is a versatile functional handle that can be converted into other functionalities such as carboxylic acids, amines, and amides, which are common in drug molecules.

Substituted phenylacetonitriles are integral to the synthesis of various classes of drugs, including but not limited to:

The isopropylphenyl moiety in this compound can be found in several bioactive molecules, and its incorporation into drug candidates can influence their pharmacokinetic and pharmacodynamic properties. For instance, the synthesis of the potential antidepressant Clemeprol involves a substituted phenylacetonitrile precursor.[7] Researchers in drug discovery can utilize this compound as a starting material to explore novel chemical space and develop new therapeutic agents.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All cyanide-containing reagents and byproducts must be handled and disposed of according to institutional safety protocols.

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis, particularly for the pharmaceutical industry. The detailed experimental protocol provided herein offers a practical guide for its preparation. A thorough understanding of its properties and synthetic routes will enable researchers to effectively utilize this compound in the development of new and improved therapeutic agents.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-ISOPROPYLBENZYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 5. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 7. Clemeprol - Wikipedia [en.wikipedia.org]

4-Isopropylphenylacetonitrile chemical properties

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available spectral data for 4-isopropylphenylacetonitrile. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

This compound, also known as 2-(4-isopropylphenyl)acetonitrile or 4-isopropylbenzyl cyanide, is an organic compound with the molecular formula C₁₁H₁₃N.[1][2][3] It is a nitrile derivative of cumene. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N | [1][2][3] |

| Molecular Weight | 159.23 g/mol | [4][5] |

| CAS Number | 4395-87-3 | [1][4] |

| Appearance | Colorless to slightly pale yellow liquid | |

| Boiling Point | 85-90 °C at 0.2 atm | [1][4] |

| Density | 0.960 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.5125 | [1][4] |

| Flash Point | >230 °F (>110 °C) | [1][4] |

| Solubility | Insoluble in water. Soluble in organic solvents like ether, alcohols, and acetone. |

Synthesis and Purification

Proposed Experimental Protocol: Synthesis via Cyanation of 4-Isopropylbenzyl Chloride

This protocol is based on established methods for the synthesis of benzyl cyanides and related derivatives.

Materials:

-

4-Isopropylbenzyl chloride

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water. To this, add a solution of 4-isopropylbenzyl chloride (1.0 equivalent) in ethanol.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Most of the ethanol is removed under reduced pressure. The remaining aqueous mixture is then extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation to yield the crude this compound.

-

Final Purification: The crude product can be further purified by vacuum distillation to obtain the pure compound.

Logical Workflow for Synthesis:

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The NIST WebBook provides a gas-phase IR spectrum of this compound.[6] The characteristic nitrile (C≡N) stretching vibration is expected to appear in the range of 2260-2240 cm⁻¹. Other significant peaks would include those corresponding to C-H stretching of the isopropyl and aromatic groups, as well as aromatic C=C stretching vibrations.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N Stretch (Nitrile) | 2260 - 2240 |

| C-H Stretch (sp³ - Isopropyl) | 3000 - 2850 |

| C-H Stretch (sp² - Aromatic) | 3100 - 3000 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the date of this document, publicly available experimental ¹H and ¹³C NMR spectra for this compound have not been identified in the surveyed literature. However, the expected chemical shifts can be predicted based on the structure of the molecule.

Predicted ¹H NMR Spectral Data:

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| -CH(CH₃)₂ | Septet | 2.9 - 3.1 |

| -CH(CH ₃)₂ | Doublet | 1.2 - 1.4 |

| -CH ₂CN | Singlet | 3.7 - 3.9 |

| Aromatic Protons | Multiplet | 7.1 - 7.4 |

Predicted ¹³C NMR Spectral Data:

| Carbon | Approximate Chemical Shift (ppm) |

| -C H(CH₃)₂ | 33 - 35 |

| -CH(C H₃)₂ | 23 - 25 |

| -C H₂CN | 20 - 23 |

| C ≡N | 117 - 120 |

| Aromatic Carbons | 125 - 150 |

Reactivity and Chemical Hazards

This compound is a nitrile and should be handled with appropriate care. Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[4] It is classified as harmful if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

The nitrile group can undergo hydrolysis to the corresponding carboxylic acid or amide under acidic or basic conditions. The benzylic protons are acidic and can be removed by a strong base, which can be utilized for further synthetic transformations at the α-position.

Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity, cytotoxicity, or pharmacological properties of this compound. Studies on other substituted phenylacetonitrile derivatives have shown a wide range of biological activities, including antimicrobial and cytotoxic effects.[7] However, dedicated studies on the 4-isopropyl substituted analog are required to determine its specific biological profile.

Conclusion

This compound is a readily synthesizable organic compound with well-defined physical properties. While detailed experimental protocols and comprehensive spectroscopic and biological data are not extensively documented in publicly accessible literature, its synthesis can be reliably achieved through established chemical transformations. This technical guide provides a foundational understanding of this compound, which can serve as a starting point for further research and development activities. Future studies are warranted to fully characterize its spectroscopic properties and to explore its potential biological activities.

References

- 1. echemi.com [echemi.com]

- 2. Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound | C11H13N | CID 138222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4395-87-3 [amp.chemicalbook.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. This compound [webbook.nist.gov]

- 7. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Isopropylphenylacetonitrile: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylphenylacetonitrile, a substituted aromatic nitrile, presents a molecule of interest in organic synthesis and as a potential intermediate in the development of novel chemical entities. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in current literature, this guide serves as a foundational resource for researchers exploring its potential applications.

Molecular Structure and Chemical Identity

This compound, also known as 2-(4-isopropylphenyl)acetonitrile or 4-isopropylbenzyl cyanide, is an organic compound featuring a benzene ring substituted with an isopropyl group at the para position and a cyanomethyl group.

Molecular Formula: C₁₁H₁₃N[1]

Molecular Weight: 159.23 g/mol [1][2]

IUPAC Name: 2-(4-propan-2-ylphenyl)acetonitrile

CAS Registry Number: 4395-87-3[1]

SMILES String: CC(C)c1ccc(CC#N)cc1

The molecular structure consists of a planar phenyl ring, an isopropyl group which introduces some steric bulk, and a linear nitrile functional group. The nitrile group is a key feature, as it can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making it a versatile synthetic handle.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N | [1] |

| Molecular Weight | 159.23 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 85-90 °C at 0.2 atm | [1] |

| Density | 0.960 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5125 | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Solubility | Insoluble in water, soluble in organic solvents. |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable 4-isopropylbenzyl halide with a cyanide salt. A common and effective method involves the cyanation of 4-isopropylbenzyl chloride.

Experimental Protocol: Cyanation of 4-Isopropylbenzyl Chloride

This protocol is based on established methods for the synthesis of benzyl cyanides.

Materials:

-

4-Isopropylbenzyl chloride

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-isopropylbenzyl chloride (1 equivalent) in a suitable solvent such as DMSO or an ethanol/water mixture.

-

Addition of Cyanide: Carefully add sodium cyanide or potassium cyanide (1.1 to 1.5 equivalents) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

-

Reaction: Heat the reaction mixture to a temperature between 50-80 °C and stir vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If an aqueous solvent system was used, dilute the mixture with water.

-

Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (2 x volumes) and brine (1 x volume).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Logical Workflow for Synthesis

Spectroscopic Characterization

Confirmation of the structure of the synthesized this compound is typically achieved through spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

C≡N stretch: A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹. This is a key diagnostic peak for the nitrile group.

-

C-H stretch (aromatic): Peaks will be observed above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks will be observed just below 3000 cm⁻¹ for the isopropyl and methylene groups.

-

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their connectivity. Expected signals include:

-

A doublet for the six methyl protons of the isopropyl group.

-

A septet for the single methine proton of the isopropyl group.

-

A singlet for the two methylene protons of the cyanomethyl group.

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected signals include:

-

Signals for the methyl and methine carbons of the isopropyl group.

-

A signal for the methylene carbon of the cyanomethyl group.

-

A signal for the nitrile carbon.

-

Four signals in the aromatic region corresponding to the four unique carbon atoms of the 1,4-disubstituted benzene ring.

-

Biological Activity and Drug Development Potential

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the involvement of this compound in specific signaling pathways. However, the broader class of phenylacetonitrile derivatives has been explored in medicinal chemistry.

The nitrile moiety can act as a bioisostere for other functional groups and is a precursor for various pharmacologically active heterocycles. The lipophilic isopropyl group can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Researchers investigating novel scaffolds for drug discovery may consider this compound as a starting material or a fragment for library synthesis. Further biological screening is required to elucidate any potential therapeutic applications.

Conclusion

This compound is a readily synthesizable aromatic nitrile with well-defined physicochemical properties. This guide provides the essential technical information for its preparation and characterization. While its specific biological role remains to be explored, its chemical versatility makes it a valuable compound for synthetic chemists and a potential starting point for medicinal chemistry research programs aimed at discovering new therapeutic agents. Future studies are warranted to investigate its biological activity profile and potential applications in drug development.

References

An In-Depth Technical Guide to 2-(4-Isopropylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-isopropylphenyl)acetonitrile, a key chemical intermediate in the pharmaceutical industry. The document details its chemical identity, physicochemical properties, and critically, its synthesis and application in the production of active pharmaceutical ingredients (APIs), most notably the non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Detailed experimental protocols for its synthesis, alongside spectroscopic data for characterization, are presented to support researchers and professionals in drug development and organic synthesis.

Chemical Identity and Properties

2-(4-Isopropylphenyl)acetonitrile, a substituted phenylacetonitrile, is a crucial building block in organic synthesis. Its chemical structure features a benzene ring substituted with an isopropyl group at the para position and an acetonitrile group.

IUPAC Name: 2-(4-propan-2-yl)phenylacetonitrile[1]

Synonyms: 4-Isopropylphenylacetonitrile, p-Isopropylbenzyl cyanide, 2-(4-isopropylphenyl)ethanenitrile

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-isopropylphenyl)acetonitrile is provided in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 4395-87-3 | [1] |

| Molecular Formula | C₁₁H₁₃N | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| Appearance | Colorless liquid or crystalline solid | |

| Density | 0.960 g/mL at 25 °C | |

| Boiling Point | 85-90 °C at 0.2 atm | |

| Flash Point | > 230 °F (> 110 °C) | |

| Refractive Index | n20/D 1.5125 | |

| Solubility | Soluble in many organic solvents such as ethanol, dimethylformamide and dichloromethane. |

Synthesis of 2-(4-Isopropylphenyl)acetonitrile

The primary route for the synthesis of 2-(4-isopropylphenyl)acetonitrile involves the nucleophilic substitution of a halide with a cyanide salt. The most common precursor is 4-isopropylbenzyl chloride.

Synthesis of the Precursor: 4-Isopropylbenzyl Chloride

A common method for the preparation of 4-isopropylbenzyl chloride starts from 4-isopropylbenzaldehyde. The aldehyde is first reduced to the corresponding alcohol, which is then chlorinated.

Experimental Protocol: Synthesis of 4-Isopropylbenzyl Chloride [2]

-

Step 1: Reduction of 4-Isopropylbenzaldehyde.

-

In a suitable reaction vessel, a solution of 4-isopropylbenzaldehyde (1.0 mol) in tetrahydrofuran (THF, 1000 mL) is prepared.

-

The solution is cooled to 0-5 °C using an ice bath.

-

Sodium borohydride (NaBH₄, 1.0 mol) is added portion-wise while maintaining the temperature.

-

Methanol (500 mL) is then added dropwise over a period of 5 hours with vigorous stirring.

-

The reaction mixture is allowed to stir overnight at room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is acidified to pH ~1 with 2M HCl solution (1200 mL).

-

The resulting (4-isopropylphenyl)methanol is extracted with dichloromethane (3 x 400 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and the solvent is evaporated to yield the crude alcohol.

-

-

Step 2: Chlorination of (4-Isopropylphenyl)methanol.

-

The crude (4-isopropylphenyl)methanol is dissolved in dichloromethane (1000 mL).

-

The solution is cooled to 5 °C.

-

Thionyl chloride (SOCl₂, 1.0 mol) is added dropwise while maintaining the temperature.

-

The reaction solution is stirred overnight at room temperature.

-

The solvent is evaporated, and the residue is redissolved in dichloromethane (750 mL).

-

The solution is washed with water (250 mL). The aqueous layer is further extracted with dichloromethane (2 x 150 mL).

-

The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by vacuum distillation to yield 4-isopropylbenzyl chloride as a colorless liquid (boiling point: 107-112 °C/15 mmHg). A typical yield for this process is around 84%.[2]

-

Synthesis of 2-(4-Isopropylphenyl)acetonitrile

The conversion of 4-isopropylbenzyl chloride to 2-(4-isopropylphenyl)acetonitrile is a standard nucleophilic substitution reaction. The use of a phase-transfer catalyst can significantly improve the reaction rate and yield.[3][4]

Experimental Protocol: Cyanation of 4-Isopropylbenzyl Chloride

-

Materials:

-

4-Isopropylbenzyl chloride

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

A phase-transfer catalyst (e.g., Benzyltriethylammonium chloride or a tetraalkylammonium salt)[5]

-

An organic solvent (e.g., toluene or benzene)

-

Water

-

-

Procedure:

-

An aqueous solution of sodium cyanide (or potassium cyanide) is prepared in a reaction flask.

-

A catalytic amount of the phase-transfer catalyst is added to the aqueous solution.

-

The mixture is heated to reflux.

-

A solution of 4-isopropylbenzyl chloride in the organic solvent (e.g., toluene) is added dropwise to the refluxing mixture with vigorous stirring.

-

The reaction is maintained at reflux for several hours until completion (monitoring by TLC or GC is recommended).

-

After cooling to room temperature, the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with water and brine, then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The solvent is removed by rotary evaporation.

-

The crude 2-(4-isopropylphenyl)acetonitrile is then purified by vacuum distillation. A patent for a similar process reports a yield of 99.0% for 2-isopropylphenylacetonitrile.[6]

-

Application in Drug Development: Synthesis of Ibuprofen

2-(4-Isopropylphenyl)acetonitrile is a key intermediate in one of the commercial syntheses of Ibuprofen, a widely used NSAID. The synthesis involves the alkylation of the acetonitrile followed by hydrolysis to the carboxylic acid.

Synthetic Pathway from 2-(4-Isopropylphenyl)acetonitrile to Ibuprofen

The following diagram illustrates the synthetic route from 2-(4-isopropylphenyl)acetonitrile to Ibuprofen.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 2-(4-isopropylphenyl)acetonitrile.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

Nitrile (C≡N) stretch: A characteristic sharp absorption band is expected in the region of 2240-2260 cm⁻¹.[7]

-

Aromatic C-H stretch: Peaks are typically observed above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks from the isopropyl and methylene groups will appear just below 3000 cm⁻¹.

-

Aromatic C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

The NIST WebBook provides a reference gas-phase IR spectrum for this compound which can be used for comparison.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted)

-

Isopropyl protons (CH(CH₃)₂): A doublet for the six methyl protons (around 1.2 ppm) and a septet for the single methine proton (around 2.9 ppm).

-

Methylene protons (CH₂CN): A singlet for the two protons of the methylene group attached to the nitrile (around 3.7 ppm).

-

Aromatic protons: Two doublets in the aromatic region (around 7.2-7.3 ppm) characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy (Predicted)

-

Isopropyl carbons: Two signals, one for the methyl carbons (around 24 ppm) and one for the methine carbon (around 34 ppm).

-

Methylene carbon (CH₂CN): A signal around 23 ppm.

-

Nitrile carbon (C≡N): A signal in the range of 117-120 ppm.[8]

-

Aromatic carbons: Four signals are expected for the benzene ring, two for the substituted carbons and two for the unsubstituted carbons, typically in the 127-149 ppm range.

Conclusion

2-(4-Isopropylphenyl)acetonitrile is a valuable and versatile intermediate in organic synthesis, with a significant application in the pharmaceutical industry as a precursor to Ibuprofen. This guide has provided a detailed overview of its chemical properties, synthesis, and characterization. The experimental protocols and spectroscopic information presented herein are intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, facilitating the efficient and reliable synthesis and use of this important compound.

References

- 1. This compound [webbook.nist.gov]

- 2. 4-ISOPROPYLBENZYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. iajpr.com [iajpr.com]

- 4. crdeepjournal.org [crdeepjournal.org]

- 5. ijsr.net [ijsr.net]

- 6. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Isopropylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 4-Isopropylphenylacetonitrile, a key intermediate in various chemical syntheses. The information is presented to support research, development, and quality control activities within the pharmaceutical and chemical industries.

Core Physical and Chemical Properties

This compound, also known as 2-(4-isopropylphenyl)acetonitrile, is an organic compound with the molecular formula C₁₁H₁₃N.[1] It presents as a colorless liquid and is utilized in the synthesis of more complex molecules. A summary of its key physical properties is provided below for easy reference and comparison.

Quantitative Data Summary

| Property | Value | Conditions |

| Molecular Formula | C₁₁H₁₃N | |

| Molecular Weight | 159.23 g/mol | |

| Density | 0.960 g/mL | at 25 °C |

| Boiling Point | 85-90 °C | at 0.2 atm |

| 150 °C | at 25 mmHg | |

| Flash Point | >230 °F (>110 °C) | |

| Refractive Index | 1.5125 | at 20 °C (n20/D) |

| CAS Number | 4395-87-3 |

Experimental Protocols for Property Determination

Standardized methodologies are crucial for the accurate and reproducible determination of physical properties. The following sections outline general experimental protocols applicable to the characterization of liquid organic compounds like this compound.

Density Determination

The density of a liquid organic compound can be accurately measured using a pycnometer or a volumetric flask.[2]

Protocol using a Volumetric Flask:

-

A clean and dry 10 mL volumetric flask is weighed accurately on an analytical balance. This initial mass is recorded.

-

The flask is then filled to the calibration mark with the liquid sample, ensuring the meniscus is precisely on the mark.

-

The filled flask is weighed again to determine the total mass of the flask and the liquid.

-

The mass of the liquid is calculated by subtracting the mass of the empty flask from the total mass.

-

The density is then calculated by dividing the mass of the liquid by its known volume (10.0 mL).

-

The procedure should be repeated multiple times to ensure accuracy, and the average value is reported.[3] The temperature at which the measurement is taken must be recorded as density is temperature-dependent.

Boiling Point Determination

The boiling point of a small quantity of an organic liquid can be determined using the Thiele tube method or a simple distillation apparatus.[4][5]

Thiele Tube Protocol:

-

A small amount of the this compound is placed in a small test tube (fusion tube).

-

A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.

-

The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or paraffin).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed. The temperature is read when the liquid starts to enter the capillary tube after the heating is stopped.[5]

Refractive Index Determination

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property and is commonly measured using an Abbe refractometer.[7]

Abbe Refractometer Protocol:

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.[8]

-

A few drops of the this compound sample are placed on the surface of the lower prism.

-

The prisms are closed and clamped together, allowing the liquid to spread into a thin film.

-

Light is passed through the sample, and the telescope is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature of the measurement is critical and is typically controlled by circulating water through the instrument. The standard temperature for reporting refractive index is 20°C.

Synthesis Pathway Visualization

The synthesis of this compound can be achieved through the nucleophilic substitution of a corresponding benzyl halide. The following diagram illustrates a generalized workflow for the synthesis of arylacetonitriles.

Caption: Generalized synthesis workflow for this compound.

References

- 1. This compound | C11H13N | CID 138222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 3. chm.uri.edu [chm.uri.edu]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 4-Isopropylphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-isopropylphenylacetonitrile (also known as 2-(4-isopropylphenyl)acetonitrile), a key intermediate in various chemical syntheses. This document outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization.

Quantitative Spectral Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for this compound is not widely available in public spectral databases. However, based on established chemical shift principles and data for structurally related phenylacetonitrile derivatives, a predicted spectral dataset is provided below. These predictions are valuable for the initial identification and structural verification of the compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.25 | Doublet | 2H | Aromatic CH (ortho to -CH₂CN) |

| ~ 7.18 | Doublet | 2H | Aromatic CH (meta to -CH₂CN) |

| ~ 3.70 | Singlet | 2H | -CH₂CN |

| ~ 2.95 | Septet | 1H | -CH(CH₃)₂ |

| ~ 1.25 | Doublet | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 149.0 | Aromatic C-ipso (C-CH(CH₃)₂) |

| ~ 128.5 | Aromatic C-ipso (C-CH₂CN) |

| ~ 127.5 | Aromatic CH (meta to -CH₂CN) |

| ~ 127.0 | Aromatic CH (ortho to -CH₂CN) |

| ~ 118.0 | -CN |

| ~ 34.0 | -CH(CH₃)₂ |

| ~ 24.0 | -CH(CH₃)₂ |

| ~ 23.0 | -CH₂CN |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum for this compound is available from the NIST WebBook.[1] Key absorption bands are indicative of its principal functional groups.

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2965 | Strong | C-H stretch (aliphatic, isopropyl & methylene) |

| ~ 2250 | Medium | C≡N stretch (nitrile) |

| ~ 1610, 1515, 1460 | Medium | C=C stretch (aromatic ring) |

| ~ 830 | Strong | C-H bend (para-disubstituted aromatic ring) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data is available from the NIST WebBook.[1] The fragmentation pattern provides valuable information for structural elucidation. PubChemLite also provides predicted m/z values for various adducts.[2]

Table 4: Key Mass Spectrometry (MS) Data (Electron Ionization)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 159 | Moderate | [M]⁺ (Molecular Ion) |

| 144 | High | [M - CH₃]⁺ (Loss of a methyl group) |

| 116 | Moderate | [M - C₃H₇]⁺ (Loss of isopropyl group) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: Approximately 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed in the spectrometer's sample compartment.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.[1]

-

Electron Energy: A standard energy of 70 eV is used to induce ionization and fragmentation.

-

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Potential Biological Activity of 4-Isopropylphenylacetonitrile and Screening Methodologies

Disclaimer: As of the current date, a comprehensive review of scientific literature reveals a significant gap in an in-depth analysis of the specific biological activities of 4-Isopropylphenylacetonitrile. Direct experimental data on its anti-inflammatory, cytotoxic, antimicrobial, or other potential therapeutic effects are not publicly available. This guide, therefore, provides an overview of the potential biological activities based on structurally related compounds and outlines the standard experimental protocols and conceptual frameworks that would be employed to investigate such activities.

Introduction to this compound

This compound, a derivative of phenylacetonitrile, is an aromatic organic compound. While its direct biological functions are uncharacterized, the broader class of phenylacetonitrile derivatives has been explored for various pharmacological applications. The presence of the isopropyl group and the nitrile moiety on the phenyl ring suggests the potential for diverse biological interactions.

Potential Biological Activities of Phenylacetonitrile Derivatives

Phenylacetonitrile and its derivatives have been investigated for a range of biological activities. These studies provide a basis for hypothesizing the potential activities of this compound.

-

Antimicrobial and Antifungal Activity: Various phenylacetonitrile derivatives have shown inhibitory effects against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes or interference with essential metabolic pathways.

-

Anti-inflammatory Activity: Phenylacetonitrile derivatives have been explored as potential anti-inflammatory agents. Their mechanism may involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways like the NF-κB pathway.

-

Cytotoxic and Anticancer Activity: Certain derivatives of phenylacetonitrile have demonstrated cytotoxicity against various cancer cell lines. The nitrile group can be a key pharmacophore in inducing apoptosis or inhibiting cell proliferation in cancerous cells.

Standard Experimental Protocols for Biological Activity Screening

To evaluate the potential biological activities of a compound like this compound, a series of standardized in vitro assays would be conducted. The following sections detail the methodologies for key experimental screens.

Cytotoxicity assays are fundamental in drug discovery to determine the concentration at which a compound is toxic to cells.

Table 1: Common Cytotoxicity Assays

| Assay | Principle | Endpoint |

| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1] | Colorimetric measurement of formazan concentration. |

| SRB Assay | The sulforhodamine B (SRB) dye binds to basic amino acids in cellular proteins under acidic conditions. | Colorimetric measurement of bound dye, proportional to total protein mass and thus cell number.[2] |

| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. | Colorimetric or fluorometric measurement of LDH activity. |

Detailed Protocol: MTT Assay [1][3]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

These assays are designed to screen for compounds that can inhibit key inflammatory pathways and enzymes.

Table 2: Common Anti-inflammatory Assays

| Assay | Target | Principle |

| COX Inhibition Assay | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Measures the inhibition of the conversion of arachidonic acid to prostaglandins.[4][5][6][7] |

| LOX Inhibition Assay | Lipoxygenases (e.g., 5-LOX, 15-LOX) | Measures the inhibition of the conversion of arachidonic acid to leukotrienes or other lipoxygenase products.[8][9][10][11] |

| Nitric Oxide (NO) Assay | Inducible Nitric Oxide Synthase (iNOS) | Measures the inhibition of nitric oxide production in LPS-stimulated macrophages using the Griess reagent. |

| Cytokine Release Assay | Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Measures the inhibition of cytokine release from stimulated immune cells (e.g., macrophages, PBMCs) using ELISA. |

Detailed Protocol: COX Inhibitor Screening Assay [4]

-

Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.

-

Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the test compound (this compound) at various concentrations. Add the COX enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

-

Reaction Termination and Measurement: After a defined incubation period, the reaction is stopped. The product, prostaglandin H₂, is then reduced to prostaglandin F₂α. The concentration of PGF₂α is measured using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

These methods determine the ability of a compound to inhibit the growth of or kill microorganisms.

Table 3: Common Antimicrobial Susceptibility Tests

| Method | Principle | Endpoint |

| Broth Microdilution | Serial dilutions of the compound are made in a liquid growth medium in a 96-well plate, which is then inoculated with the microorganism.[12][13][14] | The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that prevents visible growth.[13][14] |

| Disk Diffusion (Kirby-Bauer) | A paper disk impregnated with the compound is placed on an agar plate inoculated with the microorganism. The compound diffuses into the agar, creating a concentration gradient.[12][15] | The diameter of the zone of inhibition around the disk is measured to determine susceptibility.[15] |

| Agar Dilution | The compound is incorporated into the agar medium at various concentrations before the plate is inoculated with the microorganism.[12][14][16] | The MIC is the lowest concentration of the compound that prevents colony formation. |

Detailed Protocol: Broth Microdilution Assay [12][14]

-

Compound Preparation: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in no growth on the subculture.

Visualization of Key Concepts

The following diagram illustrates a typical workflow for the initial screening of a novel compound for biological activity.

Caption: A generalized workflow for in vitro screening of a new chemical entity.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response.[17][18][19][20][21] Many anti-inflammatory drugs target components of this pathway.

Caption: A simplified diagram of the canonical NF-κB inflammatory signaling pathway.

Conclusion

While there is a lack of direct evidence for the biological activity of this compound, its chemical structure suggests that it warrants investigation for potential antimicrobial, anti-inflammatory, and cytotoxic properties, similar to other phenylacetonitrile derivatives. The experimental protocols and conceptual frameworks outlined in this guide provide a robust starting point for the systematic evaluation of this and other novel small molecules in a drug discovery context. Further research is necessary to elucidate the specific biological profile of this compound.

References

- 1. MTT assay - Wikipedia [en.wikipedia.org]

- 2. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]

- 8. caymanchem.com [caymanchem.com]

- 9. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abnova.com [abnova.com]

- 11. Lipoxygenase Inhibitor Screening Assay Kit (ab133087) is not available | Abcam [abcam.com]

- 12. mdpi.com [mdpi.com]

- 13. apec.org [apec.org]

- 14. integra-biosciences.com [integra-biosciences.com]

- 15. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 16. woah.org [woah.org]

- 17. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. purformhealth.com [purformhealth.com]

- 21. NF-κB - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Isopropylphenylacetonitrile: Commercial Availability, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-isopropylphenylacetonitrile, a key chemical intermediate. The document details its commercial availability, provides in-depth experimental protocols for its synthesis, and explores its significant role as a precursor in the synthesis of the pharmaceutical agent Verapamil. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in various quantities and purities to suit their specific research and development needs. Below is a summary of some of the commercial suppliers and their typical offerings. It is important to note that pricing and availability are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Santa Cruz Biotechnology | 4395-87-3 | C₁₁H₁₃N | 159.23 | Varies by lot | Inquire |

| Fisher Scientific | 4395-87-3 | C₁₁H₁₃N | 159.23 | ≥98% | 1g, 5g, 25g |

| Sigma-Aldrich (Merck) | 4395-87-3 | C₁₁H₁₃N | 159.23 | 97% | 1g, 5g |

| ECHEMI | 4395-87-3 | C₁₁H₁₃N | 159.232 | 95%, 98%+, 99% | Inquire (Industrial Grade available) |

| Reagentia | 4395-87-3 | C₁₁H₁₃N | 159.23 | Inquire | 1g, 5g, 25g |

| ChemUniverse | 4395-87-3 | C₁₁H₁₃N | 159.23 | Inquire | Bulk quantities available upon request |

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties and spectral data of this compound is essential for its proper handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Boiling Point | 85-90 °C at 0.2 atm | --INVALID-LINK-- |

| Density | 0.960 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.5125 | --INVALID-LINK-- |

| Flash Point | >230 °F (>110 °C) | --INVALID-LINK-- |

| Infrared (IR) Spectrum | Available on NIST WebBook | --INVALID-LINK-- |

Synthesis of this compound

This compound can be synthesized from commercially available starting materials. A common and efficient route involves the conversion of 4-isopropylbenzaldehyde to 4-isopropylbenzyl chloride, followed by a nucleophilic substitution with a cyanide salt.

Experimental Workflow for the Synthesis of this compound

Detailed Experimental Protocols

This two-step, one-pot procedure details the reduction of 4-isopropylbenzaldehyde to the corresponding alcohol, followed by chlorination to yield 4-isopropylbenzyl chloride.

Materials:

-

4-Isopropylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

2 M Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

To a solution of 4-isopropylbenzaldehyde (1.0 mol) in THF (1000 mL) in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (1.0 mol).

-

Cool the stirred mixture to 0-5 °C in an ice-water bath.

-

Slowly add methanol (500 mL) dropwise over a period of 5 hours, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Acidify the residue with 2 M HCl to a pH of approximately 1.

-

Extract the resulting (4-isopropylphenyl)methanol with dichloromethane (3 x 400 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to dryness.

-

Dissolve the residue in dichloromethane (1000 mL) and cool to 5 °C.

-

Slowly add thionyl chloride (1.0 mol) dropwise.

-

Allow the reaction to stir overnight at room temperature.

-

Evaporate the solvent to dryness and redissolve the residue in dichloromethane (750 mL).

-

Wash the solution with water (250 mL). Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 150 mL).

-

Combine all organic extracts, dry over anhydrous sodium sulfate, and filter through a short pad of silica gel.

-

Evaporate the solvent to dryness and purify the crude product by vacuum distillation to yield 4-isopropylbenzyl chloride as a colorless liquid.[1]

This procedure describes the nucleophilic substitution of the benzylic chloride with cyanide. Caution: This reaction involves the use of highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-Isopropylbenzyl chloride

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

N,N-dimethyl cyclohexylamine (as a phase-transfer catalyst, optional but recommended)

-

A water-immiscible solvent (e.g., benzene, toluene, or monochlorobenzene)

-

Water

Procedure:

-

Prepare an aqueous solution of sodium cyanide (or potassium cyanide) and N,N-dimethyl cyclohexylamine in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Heat the aqueous solution to reflux.

-

Prepare a solution of 4-isopropylbenzyl chloride in a water-immiscible solvent.

-

Slowly add the solution of 4-isopropylbenzyl chloride to the refluxing aqueous solution with vigorous stirring.

-

Maintain the reaction mixture at reflux for a period of 1-2 hours after the addition is complete.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.[2]

Application in Drug Development: Synthesis of Verapamil

This compound is a crucial starting material in the synthesis of Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and certain cardiac arrhythmias.[2][3] The isopropylphenylacetonitrile moiety forms a significant part of the final drug structure.

Logical Workflow for the Synthesis of Verapamil

Mechanism of Action of Verapamil: A Signaling Pathway Perspective

Verapamil exerts its therapeutic effects by blocking L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[4] This inhibition of calcium influx has several downstream consequences that are beneficial in the treatment of cardiovascular diseases.

By blocking the L-type calcium channels, Verapamil reduces the influx of calcium ions into the cells.[4] This leads to a decrease in intracellular calcium concentration, which in turn results in:

-

Reduced Cardiac Muscle Contraction: Less calcium is available for the contractile machinery of the heart muscle, leading to a decrease in the force of contraction (negative inotropic effect).[4]

-

Vascular Smooth Muscle Relaxation: The relaxation of smooth muscles in the walls of blood vessels leads to vasodilation.[4]

-

Reduced Heart Rate: Verapamil slows the electrical conduction in the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, resulting in a slower heart rate (negative chronotropic effect).[4]

These combined effects lead to a reduction in blood pressure, alleviation of angina, and control of certain arrhythmias.

Conclusion

This compound is a commercially available and synthetically accessible chemical intermediate with a significant application in the pharmaceutical industry, most notably as a key precursor to the calcium channel blocker Verapamil. This guide has provided a detailed overview of its commercial sources, a comprehensive set of experimental protocols for its synthesis, and an exploration of its role in drug development, including the mechanism of action of its end-product. This information is intended to be a valuable asset for researchers and professionals working in the field of organic and medicinal chemistry.

References

An In-depth Technical Guide to 4-Isopropylphenylacetonitrile for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylphenylacetonitrile, a key organic intermediate, holds a significant position in the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development. Its unique structural motif, featuring a p-substituted isopropyl group on a phenylacetonitrile framework, provides a versatile scaffold for the elaboration of more complex molecular architectures. This guide offers a comprehensive technical overview of this compound, encompassing its nomenclature, physicochemical properties, synthesis, applications, and safety protocols. Designed for the discerning researcher, this document aims to provide not only procedural knowledge but also the underlying scientific rationale to empower innovative research and development.

Nomenclature and Synonyms

The systematic and unambiguous naming of chemical compounds is paramount for effective scientific communication. This compound is known by several synonyms, which are often encountered in literature, patents, and commercial listings. Understanding these alternative names is crucial for comprehensive information retrieval.

The IUPAC name for this compound is 2-(4-isopropylphenyl)acetonitrile .[1] Other common synonyms include:

-

4-Isopropylbenzyl cyanide

-

p-Isopropylphenylacetonitrile

-

Benzeneacetonitrile, 4-(1-methylethyl)-[2]

-

2-(4-propan-2-ylphenyl)ethanenitrile[2]

A comprehensive list of synonyms is provided in the table below for easy reference.

| Nomenclature Type | Name |

| IUPAC Name | 2-(4-isopropylphenyl)acetonitrile |

| Common Synonyms | This compound, 4-Isopropylbenzyl cyanide, p-Isopropylphenylacetonitrile |

| Systematic Name | Benzeneacetonitrile, 4-(1-methylethyl)- |

| Alternative Spelling | This compound |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and synthesis.

Physical Properties

| Property | Value | Source |

| CAS Number | 4395-87-3 | [2] |

| Molecular Formula | C₁₁H₁₃N | [2] |

| Molecular Weight | 159.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 85-90 °C at 0.2 atm | [2] |

| Density | 0.960 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.5125 | [2] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

-

Infrared (IR) Spectrum: The IR spectrum of this compound exhibits a characteristic sharp absorption band around 2247 cm⁻¹, corresponding to the C≡N stretching vibration of the nitrile group. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the isopropyl and methylene groups appears in the 2850-2970 cm⁻¹ region. The presence of the p-substituted benzene ring is indicated by strong absorption bands in the fingerprint region, typically around 800-850 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule. The isopropyl group gives rise to a doublet at approximately 1.2 ppm (6H) for the two methyl groups and a septet at around 2.9 ppm (1H) for the methine proton. The methylene protons of the acetonitrile group appear as a singlet at approximately 3.7 ppm (2H). The aromatic protons show a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring, with two doublets in the region of 7.1-7.3 ppm (4H).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nitrile carbon (around 118 ppm), the carbons of the isopropyl group (methyls around 24 ppm and methine around 34 ppm), the methylene carbon (around 23 ppm), and the aromatic carbons (in the 127-149 ppm range).

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would likely involve the loss of a methyl group to give a fragment at m/z 144, and cleavage of the benzylic bond.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable 4-isopropylbenzyl halide with a cyanide salt. A common and effective laboratory-scale preparation involves the reaction of 4-isopropylbenzyl chloride with sodium cyanide.

Synthetic Workflow

References

4-Isopropylphenylacetonitrile PubChem and NIST WebBook data

An In-depth Technical Guide to 4-Isopropylphenylacetonitrile: PubChem and NIST WebBook Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical data for this compound available in the PubChem and NIST (National Institute of Standards and Technology) WebBook databases. The information is structured to be a practical resource for laboratory work and computational analysis.

Chemical Identification and Properties

This compound, also known as 2-(4-isopropylphenyl)acetonitrile, is an aromatic nitrile. Its core structure consists of a benzene ring substituted with an isopropyl group and an acetonitrile group at the para position.

General Identifiers

A summary of the key identifiers for this compound from the PubChem and NIST databases is provided below.

| Identifier | Value | Source |

| CAS Registry Number | 4395-87-3 | NIST, PubChem[1][2] |

| PubChem CID | 138222 | PubChem[2] |

| Molecular Formula | C₁₁H₁₃N | NIST, PubChem[1][2] |

| Molecular Weight | 159.23 g/mol | PubChem[3] |

| 159.2276 g/mol | NIST[1] | |

| IUPAC Name | 2-(4-propan-2-ylphenyl)acetonitrile | PubChem |

| InChI | InChI=1S/C11H13N/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,7H2,1-2H3 | NIST[1] |

| InChIKey | RIPHZOPMCRSGSI-UHFFFAOYSA-N | NIST[1] |

| SMILES | CC(C)C1=CC=C(CC#N)C=C1 | PubChem |

Physical and Chemical Properties

The following table summarizes the quantitative physical and chemical property data available for this compound.

| Property | Value | Conditions | Source |

| Boiling Point | 85-90 °C | 0.2 atm | ChemicalBook[4] |

| Density | 0.960 g/mL | 25 °C | ChemicalBook[4] |

| Refractive Index | 1.5125 | 20 °C, nD | ChemicalBook[4] |

| Flash Point | > 230 °F | ChemicalBook[4] | |

| Storage Temperature | 2-8 °C | ChemicalBook[4] |

Spectroscopic Data from NIST WebBook

The NIST WebBook provides access to mass and infrared spectral data for this compound.

Mass Spectrum (Electron Ionization)

The NIST WebBook contains an electron ionization (EI) mass spectrum for this compound. This type of data is crucial for the identification of the molecule and for the elucidation of its fragmentation patterns under electron impact. The spectrum is available for viewing and download on the NIST website.[1]

Infrared (IR) Spectrum

A gas-phase IR spectrum for this compound is available in the NIST/EPA Gas-Phase Infrared Database.[1] This spectrum reveals the characteristic vibrational modes of the molecule's functional groups, which is invaluable for structural confirmation. The data can be viewed as an image or downloaded in JCAMP-DX format.

Experimental Protocols

Detailed experimental protocols for the determination of the physical and spectroscopic data are not explicitly provided within the PubChem and NIST WebBook entries. The data is typically compiled from various literature and contributor sources. However, the general methodologies employed can be inferred.

-

Physical Properties: Properties such as boiling point, density, and refractive index are typically determined using standard laboratory procedures. Boiling point is measured by distillation, density by pycnometry or a density meter, and refractive index using a refractometer.

-

Mass Spectrometry: The electron ionization mass spectrum was likely obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). In this technique, the sample is vaporized and ionized by a beam of electrons, causing fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

-

Infrared Spectroscopy: The gas-phase IR spectrum was likely recorded using a Fourier-transform infrared (FTIR) spectrometer. This method involves passing infrared radiation through a gaseous sample and measuring the absorption at different wavenumbers, which correspond to the vibrational frequencies of the chemical bonds.

Data Acquisition and Analysis Workflow

The following diagram illustrates a logical workflow for acquiring and utilizing data for this compound from the PubChem and NIST databases.

Caption: Data acquisition and analysis workflow for this compound.

Conclusion

The PubChem and NIST WebBook databases are invaluable resources for obtaining foundational data on this compound. They provide a wealth of information, from basic identifiers and physical properties to detailed spectroscopic data. While explicit experimental protocols are not always available, the provided data is essential for researchers in chemistry and drug development to confirm the identity, purity, and properties of this compound, thereby facilitating its use in further research and application.

References

An In-depth Technical Guide to 4-Isopropylphenylacetonitrile for Researchers and Drug Development Professionals

An essential building block in synthetic chemistry, 4-Isopropylphenylacetonitrile presents significant potential as a versatile intermediate in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications in medicinal chemistry.